3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
3-chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c7-5-4-8-6-2-1-3-9-10(5)6/h4,9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBATSIYCHASSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2NC1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridazine with an imidazole derivative in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemical Applications
3-Chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as substitution and cyclization—makes it an important intermediate in organic synthesis.
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms.
- Anticancer Activity : Preliminary investigations suggest that it may have anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells .
Pharmaceutical Development
The compound is being explored for its potential therapeutic applications in treating diseases such as cancer and infections. Its interaction with specific molecular targets is under investigation to elucidate its mechanism of action .
Material Science
In material science, this compound is utilized in developing new materials with enhanced properties. Its unique structure allows for modifications that can lead to innovative applications in coatings and polymers.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound against bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.
Case Study 2: Anticancer Research
Research conducted at a leading pharmaceutical institute explored the anticancer effects of this compound on human cancer cell lines. The findings suggested that the compound induced apoptosis in cancer cells through caspase activation pathways. Further studies are ongoing to determine its effectiveness in vivo .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Building block for complex heterocycles; versatile reactivity (substitution and cyclization). |
| Biological Research | Potential antimicrobial and anticancer activities; ongoing studies on mechanisms of action. |
| Pharmaceutical Development | Investigated for therapeutic applications; interactions with molecular targets under research. |
| Material Science | Used in developing new materials; modifications lead to enhanced properties. |
Mechanism of Action
The mechanism of action of 3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound’s imidazo[1,2-b]pyridazine core distinguishes it from other fused-ring systems, such as:
- Imidazo[1,2-a]pyridine : Contains a pyridine ring instead of pyridazine, altering nitrogen positioning and aromaticity (e.g., 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine, CAS 1508935-88-3) .
- Imidazo[1,2-a]pyrazine : Features a pyrazine ring, introducing additional nitrogen atoms (e.g., 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride) .
Table 1: Core Structure Comparison
| Compound | Core Structure | Nitrogen Positions | Key Differences |
|---|---|---|---|
| Target compound | Imidazo[1,2-b]pyridazine | 1,2 (imidazole); 3,4 (pyridazine) | Pyridazine with adjacent nitrogens |
| 3-Chloro-imidazo[1,2-a]pyridin-6-amine | Imidazo[1,2-a]pyridine | 1,2 (imidazole); 3 (pyridine) | Pyridine with one nitrogen |
| Imidazo[1,2-a]pyrazine dihydrochloride | Imidazo[1,2-a]pyrazine | 1,2 (imidazole); 3,4 (pyrazine) | Pyrazine with two adjacent nitrogens |
Substituent Position and Functional Group Variations
The position of chlorine and additional functional groups significantly influence reactivity and applications:
- 7-Chloroimidazo[1,2-b]pyridazine (CAS 1383481-11-5): Chlorine at position 7 instead of 3, reducing steric hindrance near the imidazole ring .
- 3-Carboxylic Acid Derivatives : 5H,6H,7H,8H-imidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride (CAS 339217-35-5) introduces a polar carboxylic acid group, enhancing solubility and enabling conjugation chemistry .
Table 2: Substituent and Functional Group Comparison
*Hypothetical molecular formula and weight inferred from structural analogs.
Biological Activity
3-Chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
This compound exhibits a range of biological activities including:
- Anticancer : Demonstrated potential as an inhibitor of various cancer cell lines.
- Antibacterial : Effective against several bacterial strains.
- Antiviral : Shows promise in inhibiting viral replication.
- Anti-inflammatory : Involved in reducing inflammatory responses.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways. For instance:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Receptor Modulation : It may interact with G-protein-coupled receptors (GPCRs), which are critical in many physiological processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-b]pyridazine derivatives. The presence of chlorine and the imidazole ring significantly enhance the compound's affinity for biological targets. Research has indicated that modifications to the imidazole or pyridine rings can lead to improved potency and selectivity against specific targets.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various imidazo[1,2-b]pyridazine derivatives. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial activity, derivatives of imidazo[1,2-b]pyridazine were tested against Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 25 µg/mL. This indicates its potential as a scaffold for developing new antibacterial agents .
Case Study 3: Anti-inflammatory Properties
Research into the anti-inflammatory effects revealed that the compound could significantly reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages. This suggests that this compound could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or Crohn's disease .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
